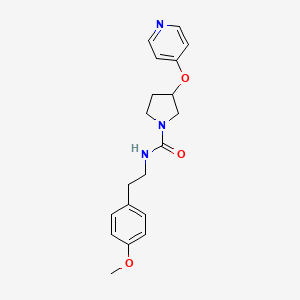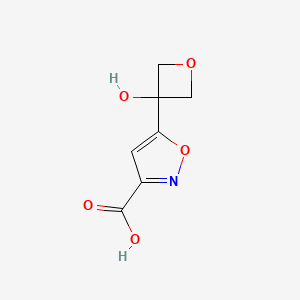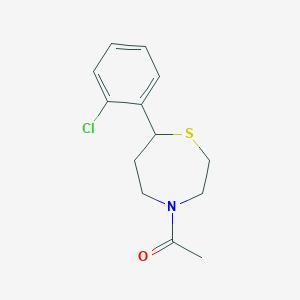![molecular formula C12H11ClF3N5O B2726064 3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyano-2-butenamide CAS No. 303153-04-0](/img/structure/B2726064.png)
3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyano-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyano-2-butenamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chloro and trifluoromethyl group . It also has a cyano group (-CN) and a butenamide moiety, which suggests it might exhibit properties of nitriles and amides.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyridine ring, a planar, aromatic ring system, would form the core of the molecule. The trifluoromethyl and chloro groups would add to the electron-withdrawing nature of the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the pyridine ring might undergo electrophilic substitution, the cyano group might participate in nucleophilic addition, and the amide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar cyano and amide groups might increase its solubility in polar solvents . The trifluoromethyl group could increase its stability and lipophilicity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Chemical Synthesis Techniques : Research has been conducted on developing novel synthesis techniques for trifluoromethyl-containing compounds, which are valuable for their unique chemical properties. For instance, one study outlines a strategy using trifluoromethyl-containing building blocks for the preparation of aminopyrroles, highlighting the versatility of these compounds in organic synthesis (Khlebnikov et al., 2018).
- Reactions with Olefins : Another study explores the reactions of olefins with α-cyanoacetamide, demonstrating the formation of butenamides and buten-4-olides in the presence of manganese(III) acetate. This research contributes to understanding the reactivity of cyanoacetamide derivatives in synthetic chemistry (Sato et al., 1987).
Applications in Material Science and Catalysis
- Coordination Chemistry and Material Science : Research into the coordination modes of pyrrolide derivatives provides insights into the design of new materials and catalysts. For example, a study on the coordination modes of 2,5-di(tert-butyl)pyrrolide reveals important structural information for the development of zinc-based catalysts (Westerhausen et al., 1998).
- Catalytic Amination : The catalytic amination of pyridines with hydrazine derivatives presents a significant advancement in the synthesis of bifunctional hydrazinopyridine linkers, indicating potential applications in metal-bioconjugate syntheses (Arterburn et al., 2001).
Environmental and Agricultural Research
- Synthesis of Pesticides : A review on the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, which shares structural similarities with the compound , outlines its importance in the synthesis of pesticides, suggesting the relevance of such compounds in developing new agrochemicals (Xin-xin, 2006).
Propriétés
IUPAC Name |
(Z)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanobut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N5O/c1-6(8(4-17)10(18)22)20-21(2)11-9(13)3-7(5-19-11)12(14,15)16/h3,5,20H,1-2H3,(H2,18,22)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSPMZIWLPNTJZ-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)N)/NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

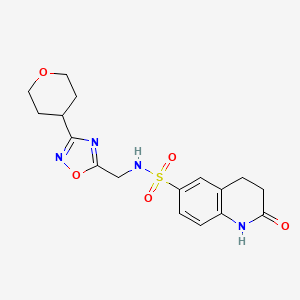
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2725984.png)


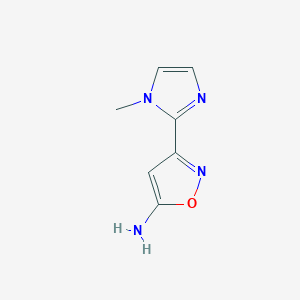
![2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2725993.png)
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2725995.png)
![(3Z)-3-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2725996.png)
![N-(2,4-difluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2725997.png)


